molecular formula C11H8O5 B1683954 Purpurogallin CAS No. 569-77-7

Purpurogallin

Cat. No.: B1683954
CAS No.: 569-77-7
M. Wt: 220.18 g/mol
InChI Key: WDGFFVCWBZVLCE-UHFFFAOYSA-N
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Description

Purpurogallin (PPG) is an orange-red crystalline compound found in nutgalls and oak bark . It is a natural colorant that is biosynthesized through oxidative dimerization-decarboxylation of phenolic compounds . It is known for its antioxidant, anticancer, and anti-inflammatory effects .


Synthesis Analysis

This compound can be synthesized by the oxidation of pyrogallol with sodium periodate . A robust method has been presented to expediently make this compound . This compound contains a tropolone ring, whose identity initiated a paradigm shift in the understanding of aromaticity .


Molecular Structure Analysis

The molecular formula of this compound is C11H8O5 . It contains a tropolone ring . 1D and 2D nuclear magnetic resonance (NMR) spectroscopic data were used to identify which protons are connected to carbon atoms . Fourier transform infrared spectroscopy (FT-IR), mass spectrometry, and X-ray diffraction were used to provide complementary information .


Chemical Reactions Analysis

This compound is biosynthesized through oxidative dimerization-decarboxylation of phenolic compounds . It can be prepared by oxidation of pyrogallol with sodium periodate .


Physical And Chemical Properties Analysis

This compound is an orange-red solid that is soluble in polar organic solvents but not in water . Its glycoside, called dryophantin, is found in nutgalls and oak barks .

Scientific Research Applications

Anti-inflammatory and Neuroprotective Effects

Purpurogallin has been identified to exert significant anti-inflammatory effects in various cell models. For instance, it inhibits the production of pro-inflammatory mediators and cytokines in lipopolysaccharide-stimulated BV2 microglial cells, showcasing potential neuroprotective effects by suppressing the NF-κB and MAPK signaling pathways (Park et al., 2013). Similar anti-inflammatory properties have been observed in human endothelial cells, indicating its broad-spectrum efficacy against systemic inflammatory diseases (Kim et al., 2012).

Anticancer Activity

This compound demonstrates potent anticancer activity, notably against esophageal squamous cell carcinoma (ESCC), by inhibiting the MEK1/2 signaling pathway. This inhibition leads to cell cycle arrest and apoptosis, suggesting this compound's potential as a novel MEK1/2 inhibitor for treating ESCC (Xie et al., 2019).

Antioxidant Properties

The antioxidant capabilities of this compound have been extensively documented. It effectively scavenges free radicals, protecting cells from oxidative stress-induced damage. This property is particularly significant in protecting keratinocytes from apoptosis induced by UVB radiation and particulate matter 2.5 (Zhen et al., 2018).

Inhibition of Osteoclast Differentiation

Research also indicates that this compound inhibits osteoclast differentiation in vitro by downregulating c-Fos and NFATc1, critical transcriptional regulators in osteoclastogenesis. This suggests its potential application in treating diseases related to bone resorption (Kim et al., 2018).

Mechanism of Action

Target of Action

Purpurogallin, also known as 2,3,4,5-tetrahydroxybenzo7annulen-6-one or this compound, has been found to interact with several targets. It can inhibit 2-hydroxy and 4-hydroxyestradiol methylation by catechol-O-methyltransferase . It also potently and specifically inhibits the TLR1/TLR2 activation pathway . Furthermore, it has been identified to target ATP binding cassette subfamily G member 2 (ABCG2) .

Mode of Action

This compound interacts with its targets to bring about changes in cellular processes. For instance, it inhibits the methylation of 2-hydroxy and 4-hydroxyestradiol by catechol-O-methyltransferase . It also specifically inhibits the TLR1/TLR2 activation pathway . In the case of ABCG2, this compound significantly reduces the drug efflux capacity of liver cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the activation of the TLR1/TLR2 pathway . . It also modulates the miR-124-3p/TRAF6/NF-κB pathway .

Pharmacokinetics

It is known that this compound is a natural phenol compound derived from macleaya microcarpa (maxim) Fedde, which exerts particular antioxidant and anti-inflammatory capacities .

Result of Action

The action of this compound results in several molecular and cellular effects. It transforms “M1” to “M2” polarization of BV2 cells, and abates HT-22 cell apoptosis . It enhances the neurological functions, alleviates brain edema, and decreases neuroinflammatory responses, and neuronal apoptosis in the brain lesions of MCAO mice . It also exhibits synergistic effects with 5-FU on liver cancer cells in vitro via targeting ABCG2 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound, a benzotropolone-containing natural compound, has been reported to exhibit numerous biological and pharmacological functions, such as antioxidant, anticancer, and anti-inflammatory effects . It is also linked with tolerance of low temperatures and desiccation, characteristic features of glacial environments . Furthermore, this compound has been found to have a photoprotective activity, shielding the chloroplasts from the high irradiance characteristic of the GrIS surface ice environment during summer melt seasons .

Safety and Hazards

Purpurogallin should be handled with care to avoid dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Purpurogallin has been found to have significant antioxidant properties in brewed coffee . A new approach for quantifying this compound in brewed beverages using LC-MS in combination with Solid Phase Extraction has been developed . This opens up new perspectives for future research and possible industrial applications .

Biochemical Analysis

Biochemical Properties

Purpurogallin has been found to interact with various enzymes and proteins. It can inhibit 2-hydroxy and 4-hydroxyestradiol methylation by catechol-O-methyltransferase . It also potently and specifically inhibits the TLR1/TLR2 activation pathway .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it exhibits anti-inflammatory properties by suppressing the phosphatidylinositol 3-kinase/Akt and mitogen-activated protein kinase signaling pathways in LPS-stimulated BV2 murine microglial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It inhibits the activation of TLR1/TLR2, a key pathway in the immune response . It also inhibits the methylation of 2-hydroxy and 4-hydroxyestradiol by catechol-O-methyltransferase .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, it has been observed that the compound exhibits sustained activity over time. For instance, in studies with BV2 murine microglial cells, this compound showed sustained anti-inflammatory effects over a period of 75-120 minutes .

Dosage Effects in Animal Models

In animal models, this compound has been shown to exert its neuroinflammation effect through the dual effect of inhibiting IL-6 and TNF-α mRNA expression and reducing HMGB1 protein and mRNA expression . The effects were observed to be dose-dependent, with increased effects observed at higher dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to inhibit the activity of xanthine oxidase, a key enzyme in purine metabolism . It also affects the methylation of 2-hydroxy and 4-hydroxyestradiol, a process mediated by catechol-O-methyltransferase .

Properties

IUPAC Name

2,3,4,5-tetrahydroxybenzo[7]annulen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c12-6-3-1-2-5-4-7(13)10(15)11(16)8(5)9(6)14/h1-4,13,15-16H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGFFVCWBZVLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205436
Record name Purpurogallin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569-77-7
Record name Purpurogallin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Purpurogallin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Purpurogallin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PURPUROGALLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3Z7U4N28P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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